![molecular formula C20H18N2O4S2 B2729329 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899739-22-1](/img/structure/B2729329.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
Chemical Reactions and Synthesis
Research on chemical compounds closely related to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide explores their synthesis and chemical behavior. For example, reactions of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride have been investigated, leading to the synthesis of compounds that undergo a rearrangement into 2-benzamido-4H-chromeno[3,4-d]oxazol-4-one when heated in DMSO, showcasing the chemical versatility of chromeno and thiazol derivatives (Sosnovskikh et al., 2011).
Antimicrobial Applications
The synthesis and characterization of coumarin thiazole derivatives have demonstrated their potential in antimicrobial applications. A specific study synthesized a coumarin–thiazole derivative, which, when incorporated into polymers, exhibited significant antimicrobial activity. This suggests that N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide derivatives could be explored for antimicrobial coatings or materials (El‐Wahab et al., 2014).
Sensing Applications
Coumarin benzothiazole derivatives have been synthesized and studied for their application as chemosensors for cyanide anions. These derivatives exhibit changes in color and fluorescence upon interaction with cyanide, indicating their potential use in the development of chemical sensors for environmental or biological monitoring (Wang et al., 2015).
Antitumor Activity
Novel chromenones bearing a benzothiazole moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds in this series exhibited significant anticancer activities, suggesting the therapeutic potential of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide derivatives in cancer treatment (El-Helw et al., 2019).
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(2)28(24,25)14-9-7-13(8-10-14)19(23)22-20-21-18-15-5-3-4-6-16(15)26-11-17(18)27-20/h3-10,12H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTBODPCHNCGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide |
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